2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione
Overview
Description
- 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound with a six-membered ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.
- It is a synthetic fragment commonly used in drug design and plays a significant role in the pharmaceutical industry.
- Derivatives of piperidine are present in more than twenty classes of pharmaceuticals and alkaloids.
Synthesis Analysis
- The synthesis of piperidine derivatives involves various intra- and intermolecular reactions.
- Methods include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions.
- Researchers have developed fast and cost-effective methods for synthesizing substituted piperidines.
Molecular Structure Analysis
- The molecular formula of 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione is C₁₁H₁₃NO₂ .
- It contains a piperidine ring fused to an isoindole ring.
- The structure includes a piperidine moiety, which is a common feature in many pharmaceutical compounds.
Chemical Reactions Analysis
- The compound can undergo various reactions, including cyclization, hydrogenation, and functionalization.
- Researchers have explored its reactivity and potential applications.
Physical And Chemical Properties Analysis
- Unfortunately, I do not have specific data on the physical and chemical properties of this compound.
Scientific Research Applications
Enantiospecific Synthesis
A highly enantiospecific, azide-free synthesis approach for (−)-(R)- and (+)-(S)-piperidin-3-ol, derived from the structure of 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione, showcases its utility in producing enantiomerically pure compounds. This methodology involves the enantiospecific ring openings of enantiomerically pure (R)- and (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-diones, highlighting its significant role in synthetic organic chemistry for generating optically active piperidine derivatives in excellent yield M. S. Babu et al., 2014.
Molecular Docking and Cytotoxicity Investigation
Another critical application involves the synthesis of a Mannich base molecule, 2-(piperidin-1-ylmethyl)isoindoline-1,3-dione, using a Mannich base condensation reaction. This compound has been subjected to molecular geometry optimization, vibrational frequency assignments, and extensive computational analyses to understand its interactions at the molecular level. Its potential was further explored through molecular docking studies and cytotoxic activity evaluation, indicating its significance in medicinal chemistry research for drug design and cancer therapy K. S. Devi et al., 2021.
Anti-Mycobacterial and Cytotoxic Evaluation
The compound's framework has been utilized in the development of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines, which were assessed for their anti-mycobacterial activities. A particular derivative showcased potent and non-cytotoxic properties against Mycobacterium tuberculosis, illustrating the compound's relevance in addressing infectious diseases and its potential for therapeutic application A. Rani et al., 2019.
Conformational Switching and Radical Cyclization
Research into the radical cyclization of 1-(2-bromophenylamino)cyclohexanecarbonitriles and 4-(2-bromophenylamino)-4-piperidinecarbonitriles demonstrates the synthetic versatility of 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione derivatives. This process yields spiro[2H-indole-2-cyclohexan]-3(1H)-imines and spiro[2H-indole-2,4'-piperidin]-3(1H)-imines, contributing to the field of organic chemistry by offering new pathways for the synthesis of complex nitrogen-containing heterocycles R. Sulsky et al., 1999.
Safety And Hazards
- 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione is classified as flammable and harmful.
- Precautions include avoiding contact with skin and eyes, ensuring adequate ventilation, and keeping away from ignition sources.
Future Directions
- Researchers should continue exploring the synthetic versatility and pharmacological potential of piperidine derivatives.
- Investigate novel applications and optimize synthetic routes for biologically active compounds.
I hope this analysis provides a comprehensive overview of 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione . If you have any further questions or need additional details, feel free to ask!
properties
IUPAC Name |
2-piperidin-3-ylisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAZMSVKCTYEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601584 | |
Record name | 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
62813-09-6 | |
Record name | 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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